molecular formula C16H11NO3 B8418282 2,4-Diphenyl-oxazole-5-carboxylic acid CAS No. 23000-16-0

2,4-Diphenyl-oxazole-5-carboxylic acid

Cat. No.: B8418282
CAS No.: 23000-16-0
M. Wt: 265.26 g/mol
InChI Key: AFTMNWSQRWRVNL-UHFFFAOYSA-N
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Description

2,4-Diphenyl-oxazole-5-carboxylic acid (CAS: 23000-16-0) is an oxazole derivative characterized by two phenyl substituents at positions 2 and 4 of the oxazole ring and a carboxylic acid group at position 5 . Its molecular formula is C₁₆H₁₁NO₃, with a molecular weight of 265.07 g/mol. The compound’s structure combines aromatic rigidity from the phenyl groups with the polar carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

23000-16-0

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2,4-diphenyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19)

InChI Key

AFTMNWSQRWRVNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxazole and Heterocyclic Derivatives

Structural and Functional Group Variations

2-Phenyloxazole-5-carboxylic Acid
  • Structure : Single phenyl group at position 2; carboxylic acid at position 4.
  • Molecular Formula: C₁₀H₇NO₃; Molecular Weight: 189.17 g/mol .
  • Key Differences :
    • Reduced steric bulk compared to the diphenyl analog.
    • Higher solubility in polar solvents due to fewer hydrophobic groups.
    • Lower molecular weight may enhance bioavailability in drug design.
2,4-Dimethyl-oxazole-5-carboxylic Acid
  • Structure : Methyl groups at positions 2 and 4; carboxylic acid at position 5.
  • Molecular Formula: C₆H₇NO₃; Molecular Weight: 141.12 g/mol .
  • Key Differences :
    • Smaller substituents (methyl vs. phenyl) reduce lipophilicity.
    • Higher reactivity in nucleophilic reactions due to less steric hindrance.
    • Commonly used as a synthetic intermediate for agrochemicals and APIs .
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate
  • Structure : Methyl ester at position 4; methyl and phenyl substituents.
  • Molecular Formula: C₁₂H₁₁NO₃; CAS: 100063-41-0 .
  • Key Differences: Ester group reduces acidity (pKa ~5 vs. ~2–3 for carboxylic acids).

Comparison with Non-Oxazole Heterocycles

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid
  • Structure : Benzimidazole core with a hydroxylated phenyl group.
  • Molecular Formula : C₁₄H₁₀N₂O₃ .
  • Key Differences :
    • Benzimidazole’s fused benzene ring increases aromatic stability.
    • Hydroxyl group enables hydrogen bonding, enhancing solubility and target binding.
    • Higher basicity due to the imidazole nitrogen compared to oxazole’s oxygen .
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid
  • Structure : Pyrazole core with halogen and methoxy substituents.
  • Molecular Formula: C₁₇H₁₀Cl₂FNO₃ .
  • Key Differences :
    • Pyrazole’s dual nitrogen atoms alter electronic properties and ring basicity.
    • Halogens (Cl, F) increase electronegativity and metabolic stability.
    • Methoxy group provides steric and electronic modulation .

Physicochemical and Reactivity Profiles

Property 2,4-Diphenyl-oxazole-5-carboxylic Acid 2-Phenyloxazole-5-carboxylic Acid 2,4-Dimethyl-oxazole-5-carboxylic Acid
Molecular Weight (g/mol) 265.07 189.17 141.12
LogP (Predicted) ~3.5 ~1.8 ~0.5
Solubility in Water Low Moderate High
Acidity (pKa) ~2.5–3.0 ~2.5–3.0 ~2.5–3.0
Key Applications Pharmaceutical intermediates Organic synthesis Agrochemical intermediates
Reactivity Insights :
  • This compound : Phenyl groups direct electrophilic substitution to the para positions. Carboxylic acid enables salt formation or conjugation with amines .
  • 2,4-Dimethyl Analog: Methyl groups act as electron donors, increasing oxazole ring reactivity toward electrophiles .

Q & A

Basic: What synthetic routes are commonly employed for 2,4-Diphenyl-oxazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves cyclocondensation of phenyl-substituted precursors. For example, analogous oxazole-carboxylic acids are synthesized via refluxing precursors (e.g., aminothiazolones or aryl-formyl derivatives) with sodium acetate in acetic acid, followed by recrystallization . Key optimization strategies include:

  • Catalyst selection : Acetic acid acts as both solvent and catalyst, but alternative acids (e.g., HCl) may improve cyclization efficiency.
  • Temperature control : Maintaining reflux temperatures (100–120°C) ensures complete ring closure.
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify phenyl substituents and oxazole ring protons (δ 7.2–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for C16H12NO3C_{16}H_{12}NO_3: ~278.08) .
  • Melting point analysis : Comparative data (e.g., mp 239–242°C for structurally similar 4-Methyl-2-phenyl-oxazole-5-carboxylic acid) validate purity .

Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound for catalytic applications?

Answer:
Density Functional Theory (DFT) calculations can predict:

  • HOMO-LUMO gaps : To assess redox activity in coordination complexes.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for ligand design .
    For example, oxazole derivatives with electron-withdrawing groups (e.g., carboxylic acid) exhibit lowered LUMO levels, enhancing metal-binding affinity .

Advanced: What experimental approaches resolve contradictions between observed and predicted 1^11H NMR chemical shifts?

Answer:
Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:

  • Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism).
  • X-ray crystallography : Compare experimental bond lengths/angles with computational models .
    For instance, crystallographic data for pyrazole-carboxylic acid derivatives reveal planar geometries, aiding spectral interpretation .

Basic: What solvent systems are effective for recrystallizing this compound?

Answer:
Polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1 v/v) are optimal for recrystallization, balancing solubility and purity . For less soluble analogs, methanol/water mixtures (70:30) may be employed .

Advanced: How does steric hindrance from phenyl groups influence the reactivity of this compound?

Answer:
The ortho-phenyl groups create steric bulk, which:

  • Reduces nucleophilic substitution rates at the oxazole ring.
  • Enhances crystallinity , facilitating single-crystal X-ray analysis .
    Comparative studies on mono-phenyl analogs show faster reaction kinetics in esterification or amidation .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:
Store under inert atmosphere (N2_2 or Ar) at 2–8°C. Similar carboxylic acids degrade via hydrolysis or oxidation; desiccants (e.g., silica gel) mitigate moisture uptake .

Advanced: How can this compound serve as a building block for heterocyclic drug candidates?

Answer:
The carboxylic acid moiety enables:

  • Peptide coupling : React with amines to form amides for protease inhibitors.
  • Metal coordination : Act as a ligand in anticancer metallocomplexes .
    For example, triazole-oxazole hybrids exhibit antimicrobial activity, guided by structure-activity relationship (SAR) studies .

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